5-(furan-2-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(FURAN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a furan ring, a quinolizidine moiety, and a pyrazole carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the quinolizidine moiety. The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . The quinolizidine moiety can be prepared through hydrogenation reactions using catalysts such as nickel or palladium .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(FURAN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The quinolizidine moiety can be reduced to form different hydrogenated derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, hydrogenated quinolizidine derivatives, and substituted pyrazole derivatives .
Scientific Research Applications
5-(FURAN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(FURAN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan ring and pyrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The quinolizidine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in the production of bioplastics.
2,5-Furandicarboxylic acid (FDCA): A furan derivative used as a monomer for biobased polymers.
Quinolizidine alkaloids: Naturally occurring compounds with various biological activities.
Uniqueness
5-(FURAN-2-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of a furan ring, a quinolizidine moiety, and a pyrazole carboxamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O2/c23-18(15-11-14(20-21-15)17-7-4-10-24-17)19-12-13-5-3-9-22-8-2-1-6-16(13)22/h4,7,10-11,13,16H,1-3,5-6,8-9,12H2,(H,19,23)(H,20,21) |
InChI Key |
YSVKCYCPZSDEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3=NNC(=C3)C4=CC=CO4 |
Origin of Product |
United States |
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